molecular formula C15H15NO3 B1421767 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187169-19-2

4-(2,5-Dimethoxybenzoyl)-2-methylpyridine

Cat. No.: B1421767
CAS No.: 1187169-19-2
M. Wt: 257.28 g/mol
InChI Key: WGLNTRSIHMVQOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-Dimethoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoyl-substituted pyridines This compound is characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring

Preparation Methods

The synthesis of 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 2,5-dimethoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2,5-Dimethoxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the benzoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)-2-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxybenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique electronic and magnetic properties, making them useful in various applications . The exact pathways and molecular targets depend on the specific context of its use.

Comparison with Similar Compounds

4-(2,5-Dimethoxybenzoyl)-2-methylpyridine can be compared with other benzoyl-substituted pyridines and dimethoxybenzoyl derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research and industry.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-11(6-7-16-10)15(17)13-9-12(18-2)4-5-14(13)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLNTRSIHMVQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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